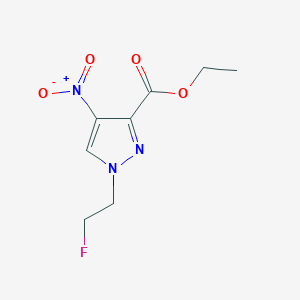
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a Histamine H2 receptor antagonist. It is used to treat gastroesophageal reflux disease by preventing the release of acid and pepsin into the stomach .
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-(Dimethylamino)ethyl methacrylate as a monomer in the production of polymers with a wide range of applications . The copolymerization system applied in this study produces soluble copolymers of HEMA and DEAEM rather than crosslinked gels .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as FTIR and HNMR spectroscopies . The ionization equilibrium of the amino groups on the polymersomes can be analyzed by potentiometric titration and Zeta potential measurements .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds can be complex. For example, the synthesis of diblock copolymers of poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) involves RAFT .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of 1.0±0.1 g/cm3, boiling point of 237.4±20.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and a flash point of 97.4±21.8 °C .科学的研究の応用
Drug Delivery Systems
The amphiphilic block copolymer MPEG-b-(PC-g-PDMAEMA) , modified with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains, forms nanosized micelles in aqueous media. These micelles can encapsulate the antioxidant, anti-inflammatory, and anticancer drug quercetin . The resulting drug-loaded nanoparticles could serve as efficient drug delivery systems. The cationic nature of PDMAEMA facilitates electrostatic interactions with DNA, allowing for simultaneous codelivery of both drug and genetic material.
Polymer Flocculants and Stabilizers
2-(Dimethylamino)ethyl methacrylate (DMAEMA): , a monomer related to PDMAEMA, is commonly used in the production of cationic polymers. These polymers find applications as flocculants, coagulants, dispersants, and stabilizers . While not directly related to the compound , understanding DMAEMA’s properties sheds light on its broader applications.
Stimuli-Responsive Polymersomes
Polymerization of DMAEMA with oligoethylene glycol methacrylate yields a random copolymer. This copolymer can self-assemble into stimuli-responsive polymersomes . These vesicles exhibit pH and temperature responsiveness, making them potential candidates for drug delivery, diagnostics, or controlled release systems.
Biomedical Nanocarriers
The multifunctional amphiphilic diblock copolymer, which serves as a platform for PDMAEMA graft attachment, demonstrates promise as a drug delivery system . Its finely tuned composition and properties make it suitable for targeted therapies in cancer treatment and other biomedical applications.
Anticancer Research
The drug quercetin, loaded into the micelles formed by MPEG-b-(PC-g-PDMAEMA), has antioxidant, anti-inflammatory, and anticancer properties . Investigating the synergistic effects of this compound in cancer therapy remains an active area of research.
Gene Delivery
Given the cationic nature of PDMAEMA, it could potentially be used for gene delivery. Combining it with DNA in micelleplexes opens avenues for simultaneous codelivery of therapeutic genes and drugs .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-23(2)12-13-24-17-11-7-6-10-16(17)19(22-20(24)26)27-14-18(25)21-15-8-4-3-5-9-15/h3-5,8-9H,6-7,10-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNADQMARZLKMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

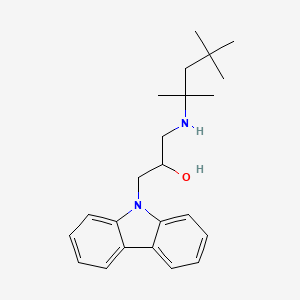


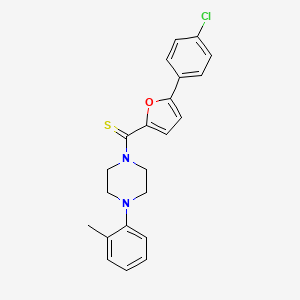
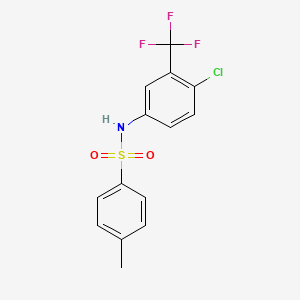
![2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2804909.png)
![1-[(4-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2804912.png)
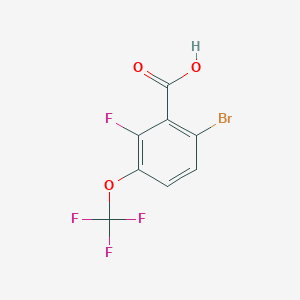

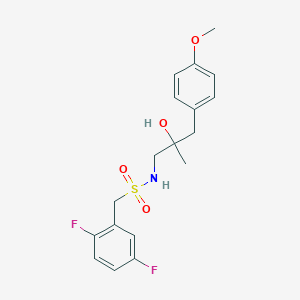
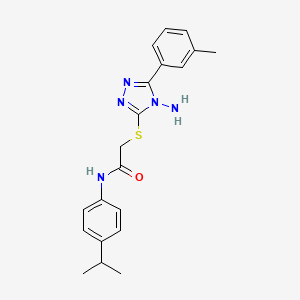
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2804921.png)
